Olmidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

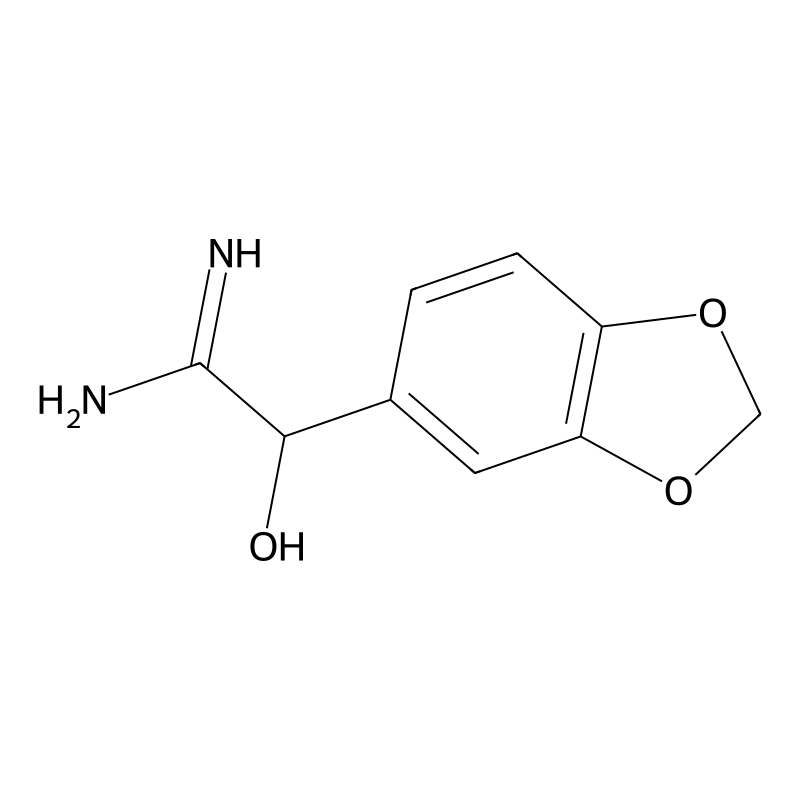

Olmidine is a synthetic compound classified as a mandelamidine derivative. It has been primarily studied for its antihypertensive properties and its ability to modulate adrenergic transmission. The chemical structure of olmidine allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological research .

Olmidine exhibits various biological activities:

- Antihypertensive Effects: Studies have demonstrated that olmidine can lower blood pressure in normotensive rats, showcasing its potential as an effective antihypertensive drug .

- Neuropathic Pain Modulation: Research indicates that olmidine may have a role in reducing tactile hypersensitivity in neuropathic pain models, suggesting broader implications for pain management .

- Interactions with Other Drugs: Olmidine has been shown to interact positively with established antihypertensive medications, enhancing their effects when used in combination .

The synthesis of olmidine involves specific chemical processes that yield the mandelamidine structure. While detailed synthetic pathways are often proprietary or complex, the general approach includes:

- Starting Materials: The synthesis typically begins with appropriate amines and aldehydes.

- Reactions: Key reactions may include condensation and subsequent modifications to achieve the desired mandelamidine structure.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity levels suitable for pharmacological testing .

Olmidine has several applications, particularly in medical settings:

- Hypertension Treatment: Its primary application lies in treating hypertension due to its vasodilatory effects.

- Pain Management: Given its potential effects on neuropathic pain pathways, olmidine may also be explored for pain relief therapies .

- Research Tool: In pharmacological research, olmidine serves as a tool for studying adrenergic mechanisms and their implications in various conditions.

Interaction studies have revealed that olmidine can enhance the effects of other antihypertensive drugs. For instance:

- Combination Therapy: When combined with other antihypertensives, olmidine has demonstrated synergistic effects, leading to more significant reductions in blood pressure compared to monotherapy .

- Mechanistic Insights: Investigations into its interactions with adrenergic receptors provide insights into how olmidine modulates neurotransmission and vascular tone .

Several compounds share structural or functional similarities with olmidine. Here are some notable examples:

| Compound Name | Similarity to Olmidine | Unique Features |

|---|---|---|

| Ethylpropion | Shares structural characteristics | Primarily used as an appetite suppressant |

| Clonidine | Adrenergic receptor agonist | Used primarily for hypertension and ADHD |

| Guanfacine | Alpha-2 adrenergic agonist | Used for hypertension and ADHD |

Olmidine's uniqueness lies in its dual action on both adrenergic transmission and neuropathic pain pathways, distinguishing it from other compounds primarily focused on either hypertension or pain management alone.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

0T3B934Y1M

6X082H783C